molecular formula C23H38O2 B155939 (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene CAS No. 34809-61-5

(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene

Cat. No.: B155939
CAS No.: 34809-61-5
M. Wt: 346.5 g/mol
InChI Key: VNUMDBCQWDYHOF-FPLPWBNLSA-N
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Description

(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene: is an organic compound with the molecular formula C23H38O2 It is characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, and a (Z)-pentadec-10-enyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene can be synthesized through several methods. One common approach involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a weak aqueous alkali. This reaction produces 1,3-dimethoxybenzene, which can then undergo further reactions to introduce the (Z)-pentadec-10-enyl group .

Industrial Production Methods: Industrial production of 1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene typically involves large-scale methylation processes using methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

(Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the (Z)-pentadec-10-enyl chain play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: (Z)-15-(3,5-dimethoxyphenyl)pentadec-5-ene is unique due to the presence of the (Z)-pentadec-10-enyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

CAS No.

34809-61-5

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene

InChI

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7-

InChI Key

VNUMDBCQWDYHOF-FPLPWBNLSA-N

SMILES

CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC

Isomeric SMILES

CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC

Synonyms

(Z)-1,3-Dimethoxy-5-(10-pentadecenyl)benzene;  1,3-Dimethoxy-5-(10Z)-10-pentadecen-1-ylbenzene; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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